molecular formula C23H18ClN7O2 B15041003 6-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B15041003
M. Wt: 459.9 g/mol
InChI Key: ACOJJOZHXJUINP-DHRITJCHSA-N
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Description

6-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine core, a chlorinated benzodioxole moiety, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. The initial step often includes the formation of the triazine core, followed by the introduction of the hydrazine and benzodioxole groups. The reaction conditions may vary, but common reagents include hydrazine derivatives, chlorinated benzodioxole, and phenyl-substituted triazines. The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazine and triazine moieties.

    Substitution: The chlorinated benzodioxole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the benzodioxole moiety.

Scientific Research Applications

6-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-[(6-METHYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18ClN7O2

Molecular Weight

459.9 g/mol

IUPAC Name

2-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H18ClN7O2/c24-18-12-20-19(32-14-33-20)11-15(18)13-25-31-23-29-21(26-16-7-3-1-4-8-16)28-22(30-23)27-17-9-5-2-6-10-17/h1-13H,14H2,(H3,26,27,28,29,30,31)/b25-13+

InChI Key

ACOJJOZHXJUINP-DHRITJCHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5)Cl

Origin of Product

United States

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